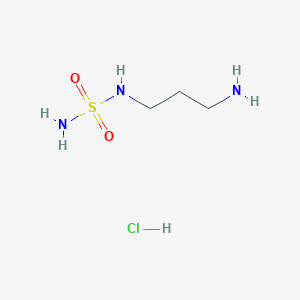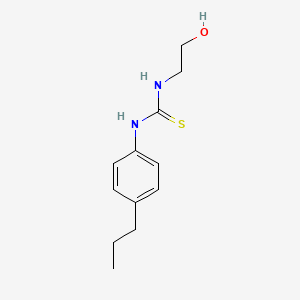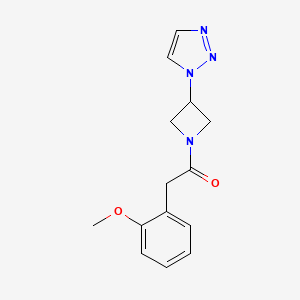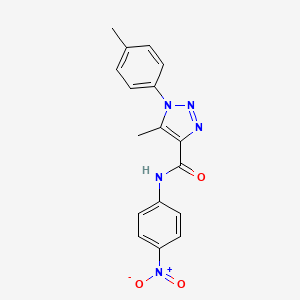
(3-Aminopropyl)(sulfamoyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminopropyl)(sulfamoyl)amine hydrochloride”, also known as SPH-225, is a compound with potential applications in various fields of research and industry. It has the molecular formula C3H12ClN3O2S and a molecular weight of 189.66 .
Chemical Reactions Analysis
Amines, such as “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Amines also react with acids to form salts .Aplicaciones Científicas De Investigación
Surface Functionalization and Stability
Aminosilanes, including derivatives related to "(3-Aminopropyl)(sulfamoyl)amine hydrochloride," are pivotal in functionalizing silica surfaces to enhance their reactivity and binding characteristics. Smith and Chen (2008) discuss the challenges in maintaining the hydrolytic stability of aminosilane-functionalized surfaces and propose methodologies to achieve durable amine-functionalized surfaces, essential for various biomedical and chemical sensors applications Smith & Chen, 2008.
Catalysis in Organic Synthesis
Sulfamic acid derivatives play a crucial role in catalyzing synthetic reactions. Niknam and Saberi (2009) describe the use of silica-bonded N-propyl sulfamic acid as an efficient catalyst for the formylation and acetylation of alcohols and amines, demonstrating its utility in streamlining synthetic procedures and enhancing yields Niknam & Saberi, 2009.
Immunoassay Enhancement
Vashist (2012) explores the efficacy of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide in crosslinking antibodies on amine-functionalized surfaces for immunodiagnostic applications. This research underscores the importance of amine-functionalized platforms in developing more efficient and cost-effective immunoassays, relevant to biomedical diagnostics and biosensors Vashist, 2012.
Green Chemistry and Ultrasound-Assisted Reactions
Zeng, Li, and Shao (2009) highlight the role of sulfamic acid as a green catalyst in ultrasound-assisted Mannich reactions. This methodology aligns with the principles of green chemistry by reducing environmental impact and simplifying purification steps, marking an advance in sustainable chemical synthesis Zeng, Li, & Shao, 2009.
Mecanismo De Acción
Target of Action
Amines, in general, are known to serve as nucleophiles and interact with various targets such as carbonyls . They can also react with sulfonyl groups to form sulfonamides .
Mode of Action
(3-Aminopropyl)(sulfamoyl)amine hydrochloride, as an amine, can interact with its targets through nucleophilic reactions . For instance, amines can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with sulfonyl groups to form sulfonamides . These reactions are typically facilitated under alkaline conditions to keep the amine nucleophilic .
Biochemical Pathways
For example, polyamines, a class of amines, are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also participate in several pathophysiological processes, including carcinogenesis .
Pharmacokinetics
For instance, the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures .
Result of Action
For example, amines can be used for covalent attaching of organic films to metal oxides such as silica and titania . They can also enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle surfaces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of amines can be influenced by temperature, as the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures . Furthermore, the reaction of amines with other groups, such as sulfonyl groups, typically occurs under alkaline conditions .
Propiedades
IUPAC Name |
1-amino-3-(sulfamoylamino)propane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3O2S.ClH/c4-2-1-3-6-9(5,7)8;/h6H,1-4H2,(H2,5,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIIFPTRWAVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225190-03-3 |
Source


|
| Record name | (3-aminopropyl)(sulfamoyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)
![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)

![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)

![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2983282.png)
![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)

